Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-
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Overview
Description
Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound is a more complex derivative, featuring an isoxazole ring substituted with an amino group and a methyl group, which is further connected to the piperidine ring through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the isoxazole ring is replaced by an amine.
Attachment to Piperidine: The final step involves the formation of an amide bond between the isoxazole derivative and piperidine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the amino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-: is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the piperidine and isoxazole rings makes it a versatile compound for various applications.
Properties
CAS No. |
188920-56-1 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(5-amino-3-methyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(9(11)15-12-7)10(14)13-5-3-2-4-6-13/h2-6,11H2,1H3 |
InChI Key |
PXZUWPKYRWZZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCCC2)N |
Origin of Product |
United States |
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